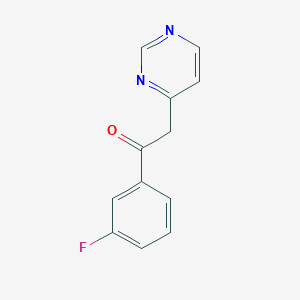
Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate
Descripción general
Descripción
Compounds like “Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate” belong to a class of organic compounds known as aminophenyl compounds. They contain an aromatic ring where a carbon atom is linked to an amino group .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry. These techniques can provide information about the types of bonds present in the molecule and their arrangement .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Aminophenyl compounds can undergo a variety of reactions, including substitution and addition reactions, due to the presence of the amino group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental methods. These properties are influenced by the compound’s molecular structure and the types of intermolecular forces present .
Aplicaciones Científicas De Investigación
Structural and Theoretical Investigations
Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate's derivatives have been the focus of combined experimental and theoretical studies. One such derivative, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, underwent extensive characterization, including NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. The research provided insights into the molecular structure and electronic transition within the molecule, contributing to the understanding of its properties (Viveka et al., 2016).
Crystal Structure Analysis
Studies on methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, a closely related compound, revealed detailed information about its crystal structure. The molecules were linked into chains and sheets by hydrogen bonds, showcasing the compound's potential in crystallography and material science (Portilla et al., 2007).
Synthesis of Derivatives with Biological Activity
The synthesis of novel derivatives from similar compounds has been explored for their potential in biological applications. These derivatives have shown antibacterial and antifungal activities, highlighting the compound's relevance in pharmaceutical research (Siddiqui et al., 2013).
Chemical Synthesis Optimization
Research on optimizing the synthesis of 3-phenyl-1H-pyrazole derivatives, related to methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate, has been conducted to improve yield and environmental impact. This work is crucial for industrial production and the development of new pharmaceuticals (Liu et al., 2017).
Corrosion Inhibition
Derivatives of similar compounds have been evaluated for their corrosion inhibition properties, making them valuable in industrial applications, particularly in the protection of metals (Dohare et al., 2017).
Coordination Complex Synthesis
Research has also been conducted on synthesizing mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives, related to the compound . These complexes could have implications in catalysis and material science (Radi et al., 2015).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use. For example, some aminophenyl compounds are used in the development of drugs and may interact with specific receptors or enzymes in the body .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 1-(4-aminophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)10-6-7-14(13-10)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJANDHLGTSRJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



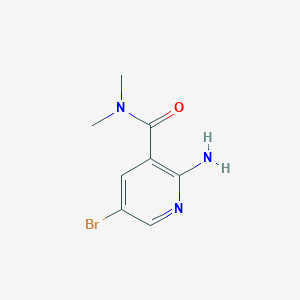
![1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398864.png)
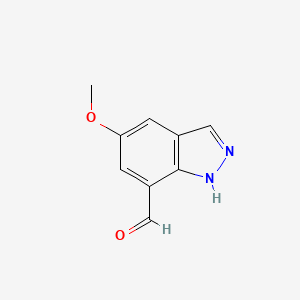



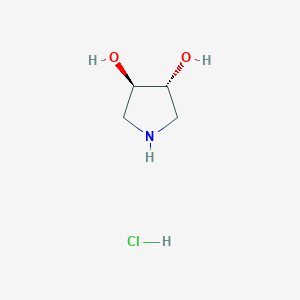



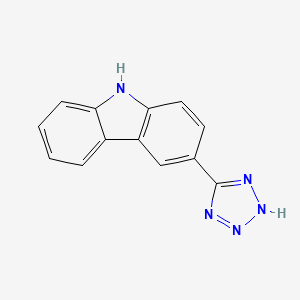

![3-[(tert-Butyldimethylsilanyl)oxy]azetidine](/img/structure/B1398881.png)
